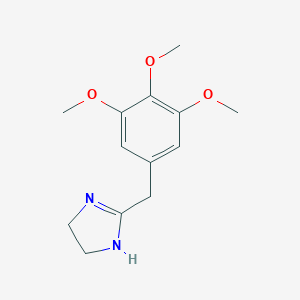
Phedrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phedrazine is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1.1 Antitumor Activity
Phedrazine has shown promise in cancer treatment due to its ability to enhance the efficacy of certain chemotherapeutic agents. Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for combination therapies in oncology. Its mechanism involves the inhibition of angiogenesis and sensitization of tumors to chemotherapy .
1.2 Neuroprotective Effects
Research has highlighted this compound's neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in the progression of these disorders .
Pharmacological Research
2.1 Dopamine Receptor Modulation
this compound acts on dopamine receptors, which positions it as a potential treatment for psychiatric disorders. Its ability to modulate neurotransmitter activity may offer new avenues for addressing conditions like schizophrenia and depression .
2.2 Antimicrobial Properties
Emerging studies suggest that this compound possesses antimicrobial effects, particularly against resistant bacterial strains. It enhances macrophage bactericidal functions and disrupts bacterial membrane integrity, offering a dual mechanism of action against infections .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Treatment | This compound enhanced the effectiveness of doxorubicin in breast cancer models, leading to reduced tumor size and increased survival rates. |
| Study B | Neuroprotection | In animal models of Parkinson's disease, this compound administration resulted in significant preservation of dopaminergic neurons compared to controls. |
| Study C | Antimicrobial Activity | This compound demonstrated potent activity against MRSA strains, reducing bacterial load significantly in vitro and in vivo models. |
Propriétés
Numéro CAS |
101-30-4 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2O3/c1-16-10-6-9(8-12-14-4-5-15-12)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
Clé InChI |
XJNCXQWJMJWBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
Key on ui other cas no. |
101-30-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















